![molecular formula C11H13N3 B187770 [1-(3-Methylphenyl)pyrazol-4-yl]methanamine CAS No. 400876-68-8](/img/structure/B187770.png)
[1-(3-Methylphenyl)pyrazol-4-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-Methylphenyl)pyrazol-4-yl]methanamine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
[1-(3-Methylphenyl)pyrazol-4-yl]methanamine, identified by its CAS number 400876-68-8, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrazole derivatives, which have demonstrated significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with a 3-methylphenyl group and a methanamine functional group. The presence of these substituents contributes to its unique biological activity profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines:
- Mechanism : The anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the BRAF(V600E) and EGFR pathways. Pyrazole derivatives have shown effectiveness against multiple cancer types, including breast, lung, and colorectal cancers .
- Case Studies : In one study, pyrazole derivatives were tested against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 0.01 µM to 49.85 µM, indicating potent activity compared to standard chemotherapeutic agents .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties:
- Mechanism : The anti-inflammatory action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines. This makes them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored:
- Activity Spectrum : Pyrazole derivatives have shown activity against various bacterial strains and fungi. For example, compounds similar to this compound exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli in vitro .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:
Substituent | Effect on Activity |
---|---|
3-Methyl Group | Enhances lipophilicity and potency |
Methanamine Group | Increases interaction with biological targets |
Pyrazole Ring | Essential for anticancer activity |
The presence of specific substituents can significantly influence the compound's binding affinity to target proteins and its overall pharmacological profile.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds can inhibit the growth of various cancer cell lines. Studies have shown that [1-(3-Methylphenyl)pyrazol-4-yl]methanamine exhibits significant antiproliferative effects against breast cancer cells (MDA-MB-231) by inducing apoptosis through enhanced caspase-3 activity at concentrations around 10 μM.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activities, showing effectiveness against certain bacterial strains, which positions it as a candidate for developing new antibiotics .
Organic Synthesis
As a versatile building block in organic synthesis, this compound is used to create more complex molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it valuable in synthetic pathways .
Biological Research
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. This interaction may modulate biological pathways, making it a useful tool in biological research to understand cellular functions .
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that pyrazole derivatives can act as microtubule-destabilizing agents. For instance, one study highlighted that a related pyrazole compound inhibited microtubule assembly at concentrations around 20 μM, leading to significant cytotoxicity against cancer cell lines.
Case Study 2: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest potential for further development into therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications:
- Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish activity against specific targets. For example, introducing different aryl groups has been shown to affect anticancer potency significantly.
- Hydrochloride Formulation : The hydrochloride salt form improves solubility and bioavailability, enhancing therapeutic efficacy in biological systems .
Eigenschaften
IUPAC Name |
[1-(3-methylphenyl)pyrazol-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-3-2-4-11(5-9)14-8-10(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDUYNRSBLFGDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355954 |
Source
|
Record name | [1-(3-methylphenyl)pyrazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400876-68-8 |
Source
|
Record name | [1-(3-methylphenyl)pyrazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.